This compound is classified as a nucleoside analog, specifically a modified form of deoxyguanosine. It contains an isobutyryl group at the N2 position and a dimethoxytrityl group at the 5' position, which are critical for its functionality in biochemical processes. The compound has the CAS Registry Number 68892-41-1 and a molecular formula of C₃₅H₃₇N₅O₇, with a molecular weight of approximately 639.71 g/mol .
The synthesis of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine involves a multi-step process that has been optimized for efficiency and yield. The following steps outline the general synthetic pathway:
The molecular structure of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine features:
The compound exhibits a maximum absorbance (λmax) at approximately 237 nm in UV/Vis spectroscopy, indicating its chromophoric properties .
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine participates in various chemical reactions typical for nucleosides:
The mechanism of action for N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine primarily revolves around its role as a precursor in oligonucleotide synthesis:
This modification can enhance the pharmacological properties of oligonucleotides, including increased resistance to nuclease degradation .
Key physical and chemical properties of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine include:
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine has several important applications:
The synthesis of N²-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine is a meticulously orchestrated sequence requiring regioselective protection at three distinct molecular sites: the exocyclic amino group (N²), the 5'-hydroxyl, and the 3'-hydroxyl functionalities. The process initiates with 2'-deoxyguanosine dissolved in anhydrous pyridine under inert atmosphere conditions. The primary step involves N²-alkylation, where isobutyric anhydride (2.5 equivalents) is introduced at 0°C, gradually warming to room temperature over 12 hours. This controlled temperature profile is critical for achieving >95% selective acylation at the N² position while minimizing O⁶-adduct formation, a common side reaction that can reduce final product purity [1] [7].
The enzymatic deamination step follows, converting the isobutyryl-protected deoxyguanosine to its xanthine derivative using recombinant E. coli purine nucleoside phosphorylase (PNP). This reaction occurs in a phosphate buffer (pH 7.4) at 37°C for 6 hours, achieving near-quantitative conversion. The enzymatic approach offers superior regioselectivity over chemical deamination methods, which typically require harsh acidic conditions that promote depurination. The xanthine intermediate is then reconverted to the guanine derivative through enzymatic transglycosylation, completing the deprotection-reprotection cycle essential for eliminating residual O⁶ modifications [3] [8].
Selective 5'-tritylation represents the most sterically challenging phase. The N²-protected deoxyguanosine undergoes reaction with 4,4'-dimethoxytrityl chloride (1.05 equivalents) in anhydrous pyridine containing catalytic 4-dimethylaminopyridine (DMAP, 0.1 equivalents). The reaction is conducted at -20°C to suppress 3'-O-tritylation, a competing reaction that can reduce yields by 15-25% when performed at ambient temperatures. The reaction progress is monitored by reverse-phase HPLC until <5% starting material remains, typically requiring 4-6 hours. The DMT group is installed specifically at the 5'-position due to kinetic preference, as the primary 5'-hydroxyl demonstrates approximately 20-fold higher nucleophilicity than the secondary 3'-hydroxyl under controlled cryogenic conditions [2] .
Table 1: Synthetic Pathway Optimization Parameters
Synthetic Step | Key Reagents/Conditions | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
N²-Isobutyrylation | Isobutyric anhydride, Pyridine | 0°C → RT | 12 hr | 92% | 95% |
Enzymatic Deamination | Recombinant PNP, Phosphate buffer | 37°C | 6 hr | >99% | 98% |
Selective 5'-Tritylation | DMT-Cl, DMAP, Pyridine | -20°C | 4-6 hr | 85% | 97% |
Final Purification | Gradient silica chromatography | Ambient | - | 78% | ≥99% |
The final purification employs gradient silica chromatography (ethyl acetate/methanol/triethylamine 95:4:1 to 90:9:1) to separate the 5'-DMT regioisomer from trace 3'-DMT contaminants. This generates pharmaceutical-grade material with ≥99% HPLC purity as confirmed by UV detection at 260 nm and 280 nm [2] [7].
Transitioning from laboratory-scale synthesis (10-100g) to pilot plant production (1-10kg) introduces multifaceted engineering challenges centered on mass transfer efficiency, exothermic management, and purification consistency. The cryogenic tritylation step presents particular difficulties, as maintaining large-scale reactors at -20°C requires specialized jacketed vessels with liquid ammonia cooling. Temperature excursions beyond -15°C during DMT-Cl addition cause measurable increases in 3'-O-tritylated byproducts (from <2% to >12%), necessitating costly reprocessing. Modern facilities address this through computer-controlled reagent dosing systems that maintain reaction temperatures within ±0.5°C, achieving regioisomeric ratios exceeding 50:1 (5'-DMT:3'-DMT) at the 5kg scale [5] [8].
Purification bottlenecks emerge during silica gel chromatography due to the compound's sensitivity to acidic degradation. Traditional gravity columns prove impractical for multi-kilogram batches, resulting in product decomposition (>15% loss) during prolonged processing. Continuous chromatography systems (e.g., simulated moving bed chromatography) with neutralized silica phases (pH 7.0-7.5, treated with triethylamine) reduce processing time from 48 hours to <8 hours while improving recovery from 68% to 92%. These systems operate with dichloromethane/methanol gradients under oxygen-free conditions to prevent DMT oxidation—a degradation pathway that generates significant amounts of 4,4'-dimethoxytrityl alcohol and quinone methide derivatives [7].
Moisture control represents another critical parameter during lyophilization and packaging. The hygroscopic compound absorbs >7% w/w water at 60% relative humidity, promoting isobutyryl migration to the O⁶ position. Pilot plants employ nitrogen-purged glove boxes (<5ppm H₂O) for powder handling, with in-line near-infrared spectroscopy monitoring moisture content during vial filling. This level of control ensures final water content <0.5% w/w, essential for maintaining phosphoramidite reactivity during oligonucleotide synthesis [5] [6].
Table 3: Pilot Plant Optimization Strategies for 10kg Batch Production
Process Parameter | Laboratory Scale Challenge | Pilot Plant Solution | Yield Improvement |
---|---|---|---|
Cryogenic Control | Dry ice baths insufficient for heat dissipation | Jacketed reactors with liquid ammonia cooling | 5'-DMT isomer yield: 78% → 86% |
Chromatography | Manual columns; Long processing times | Continuous SMB chromatography with TEA-treated silica | Recovery: 68% → 92% |
Moisture Control | Hygroscopic degradation during handling | N₂-glove boxes (<5ppm H₂O) with NIR monitoring | Water content: <0.5% w/w |
Quality Control | Manual HPLC sampling | PAT with in-line UV/RI detectors | Analysis time: 4hr → 15min |
Advanced process analytical technology (PAT) enables real-time quality assurance through in-line UV spectroscopy at 498 nm for DMT quantification and Fourier-transform infrared (FTIR) for isobutyryl group verification. These systems detect deviations in protective group incorporation within 15 minutes, allowing immediate reprocessing of non-conforming batches. This represents a significant improvement over traditional offline HPLC analysis, which introduced 4-6 hour delays. Through these integrated engineering solutions, modern facilities achieve annual production volumes exceeding 500kg while maintaining ≥99.0% chemical purity and >99.5% regioisomeric fidelity—specifications essential for therapeutic oligonucleotide manufacturing [5] [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7